8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Description
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a bicyclic framework where a cyclohexane ring is fused to a hydantoin (imidazolidine-2,4-dione) moiety via a spiro junction at the 8-position. The phenyl group at this position enhances lipophilicity and influences electronic properties, making it a scaffold of interest in medicinal chemistry .
Synthetic routes for this compound emphasize efficiency and scalability. A three-step method involving cyclization of ureido intermediates yields the product in 60% overall yield without requiring extensive purification . Spectroscopic characterization (HRMS, NMR) and computational studies (DFT, HMBC, NOESY) confirm its stereochemistry and stability, with the phenyl group adopting a conformation that minimizes steric hindrance .
Pharmacologically, spirohydantoins are known for anticonvulsant, antidiabetic, and anti-inflammatory activities.
Properties
IUPAC Name |
8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-14(16-13(18)15-12)8-6-11(7-9-14)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZICMHSYLIZUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150929 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115005-77-1 | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115005771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diazaspiro(4.5)decane-2,4-dione, 8-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of phenylhydrazine with a cyclic anhydride to form the spiro compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium acetate. The reaction proceeds through a series of steps including cyclization and ring closure to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted diazaspiro compounds.
Scientific Research Applications
Neuroprotection
Research has demonstrated that 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione can significantly reduce neuronal cell death in models of neuroinflammation. This property suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where excessive cell death is a critical concern.
Cancer Research
In oncology, the compound has been investigated for its ability to modulate apoptotic pathways. Preliminary findings suggest that it may enhance the effectiveness of existing cancer therapies by targeting specific cancer cell survival mechanisms.
Case Studies and Research Findings
Several case studies have highlighted the biological activity and therapeutic potential of this compound:
Inhibition of Necroptosis
A study indicated that treatment with this compound effectively inhibits necroptosis in cellular models relevant to neurodegeneration.
Anti-inflammatory Properties
In vitro experiments have shown that the compound reduces levels of pro-inflammatory cytokines, indicating its potential application in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Synthetic Routes and Production Methods
The synthesis of this compound typically involves multi-step processes starting from phenylhydrazine and cyclic anhydrides under specific reaction conditions (e.g., using dichloromethane as a solvent). Industrial production can leverage continuous flow reactors for enhanced efficiency and yield.
Mechanism of Action
The mechanism of action of 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a decrease in the activity of the enzyme, thereby exerting its therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Spirohydantoin Derivatives
Key Observations:
- Substituent Effects : The 8-phenyl group enhances receptor binding (e.g., 5-HT2A) due to hydrophobic interactions, while halogenated aryl groups (e.g., 4-fluorophenyl) improve anticonvulsant activity .
- Ring Modifications: Replacing nitrogen with oxygen (oxa derivatives) shifts applications from therapeutic to biocidal, as seen in chlorinated nanofibers .
- Additional Nitrogen Atoms : Triaza derivatives (e.g., 8-benzyl-1,3,8-triazaspiro) enable dual N-halamine binding sites, enhancing antimicrobial stability .
Structure–Activity Relationship (SAR) Insights
- Position of Substituents : Methyl groups at C6 vs. C8 (e.g., 6-methyl vs. 8-methyl) significantly alter hypoglycemic activity, with C8 substitution showing superior efficacy in vivo .
- Spiro Ring Size : Spiro[4.5] frameworks (e.g., 8-phenyl) exhibit better conformational stability than larger spiro[5.5] systems, enhancing receptor binding .
- Electron-Withdrawing Groups : Sulfonyl and halogen substituents increase electrophilicity, improving interactions with biological targets .
Biological Activity
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound characterized by its unique spiro structure, comprising two interconnected rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway.
The primary mechanism of action for this compound is its ability to inhibit RIPK1. This inhibition disrupts the necroptosis pathway, leading to significant reductions in cell death and inflammation. The biochemical pathways affected by this compound are critical in various pathological conditions, including neurodegenerative diseases and inflammatory disorders.
Research Findings
Recent studies have investigated the compound's efficacy and safety profile:
- Inhibition of Necroptosis : Research indicates that this compound effectively inhibits necroptosis in cellular models, which is particularly relevant for conditions such as neurodegeneration where excessive cell death occurs.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Neuroprotection : A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of neuroinflammation.
- Cancer Research : In cancer models, the compound has been shown to modulate apoptotic pathways, indicating its potential as a therapeutic agent in oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Methyl group at the 1-position | Similar RIPK1 inhibition; enhanced solubility |
| 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione | Contains an oxygen atom | Exhibits different anti-inflammatory properties |
| 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione | Benzo ring fused to spiro structure | Potentially lower toxicity profiles |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, tert-butyl carbamate intermediates are formed via Boc protection, followed by acid-mediated deprotection (e.g., HCl in dioxane) to yield the amino-substituted derivative . Optimizing reaction time (4–16 hours), solvent polarity (dichloromethane or acetonitrile), and catalyst (triethylamine) can improve yields (up to 85% reported) . Column chromatography with dichloromethane/methanol (9:1) is recommended for purification .
Q. How can structural characterization of this compound and its derivatives be performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- 1H NMR : Key signals include δ 8.40–8.84 ppm (amide protons) and aromatic protons (δ 7.13–7.24 ppm) for phenyl or fluorophenyl substituents .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 291.3 [M+]) confirm molecular weight .
- X-ray crystallography : Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.1722 Å, β = 94.46°) provide absolute configuration validation .
Advanced Research Questions
Q. How do substituents at the 8-position influence biological activity, and what strategies are used to resolve contradictory SAR data?
- Methodological Answer :
- Substituent effects : 8-Amino derivatives with 4-fluorophenoxyethyl groups show anticonvulsant activity (e.g., MES and scPTZ models), but conflicting data may arise from stereoelectronic effects or metabolic instability .
- Resolution strategies :
- Comparative docking studies : Assess binding affinity to targets like GABA receptors.
- Metabolic profiling : Use HPLC-MS to identify degradation products that may mask activity .
Q. What computational approaches are effective in designing novel derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways and transition states (e.g., via Gaussian or ORCA software) .
- Molecular dynamics simulations : Evaluate solubility and membrane permeability using tools like GROMACS .
- Machine learning : Train models on existing SAR data to prioritize substituents for synthesis (e.g., ICReDD’s integrated computational-experimental workflows) .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
- Methodological Answer :
- Electron density maps : Identify intermediates trapped in crystal lattices (e.g., tert-butyl carbamate intermediates in P2₁/c systems) .
- Comparative refinement : Use software like SHELXL to validate bond lengths and angles against proposed intermediates .
Data Analysis and Experimental Design
Q. What factorial design principles apply to optimizing multi-step synthesis of spirodione derivatives?
- Methodological Answer :
- Variables : Temperature, solvent polarity, and catalyst concentration (e.g., triethylamine) .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield .
- Case study : A 2³ factorial design reduced reaction time by 30% while maintaining >80% yield in tert-butyl carbamate synthesis .
Q. How should researchers address inconsistencies in bioactivity data across structurally similar derivatives?
- Methodological Answer :
- Cluster analysis : Group compounds by physicochemical properties (logP, H-bond donors) to identify outliers .
- Dose-response reevaluation : Test inactive derivatives at higher concentrations to rule off-target effects .
- Structural alerts : Use Cheminformatics tools (e.g., DataWarrior) to flag moieties prone to metabolic inactivation .
Analytical and Technical Challenges
Q. What are the limitations of NMR and MS in characterizing trace impurities, and how can they be mitigated?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
